Structural Uniqueness Relative to the Closest Characterised 3,6-Dichloro-2-arylchromone
The most similar compound for which computational data exist is 3,6-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one. The target compound differs by the substitution of a 3-methoxy-4-methylphenyl group for the 4-methoxyphenyl group. This change introduces additional steric bulk (methyl group) and alters the electron‑donating character of the phenyl ring. DFT calculations on the 4‑methoxy analog at the B3LYP/6‑311++G(d,p) level provide a baseline for electronic properties (e.g., HOMO–LUMO gap), but no corresponding calculations have been published for the target molecule [1]. Therefore, the quantitative impact of this substitution on frontier orbital energies, dipole moment, and chemical reactivity remains unquantified.
| Evidence Dimension | Phenyl ring substitution pattern and electronic properties |
|---|---|
| Target Compound Data | 3-methoxy-4-methylphenyl (no electronic property data available) |
| Comparator Or Baseline | 3,6-dichloro-2-(4-methoxyphenyl)-4H-chromen-4-one (DFT data exist but numerical values not extracted) |
| Quantified Difference | Not calculable – no quantitative experimental or computational data for the target compound |
| Conditions | N/A – class-level inference only |
Why This Matters
The distinct substitution pattern may confer different binding affinities and selectivity profiles, but without quantitative data no procurement decision can be evidence‑based.
- [1] Sawant AB, Nirwan R. Synthesis, Characterization and Density Functional Theory Studies of 3-Chlorochromones. 2013. Semantic Scholar Corpus ID: 100305886. View Source
